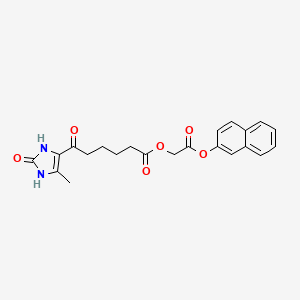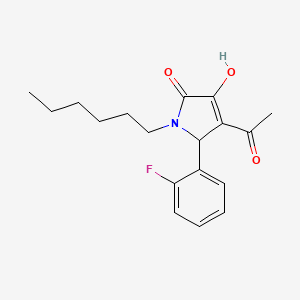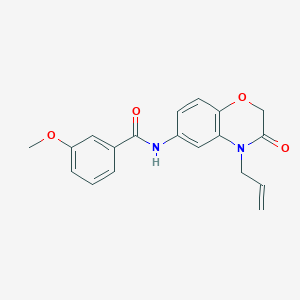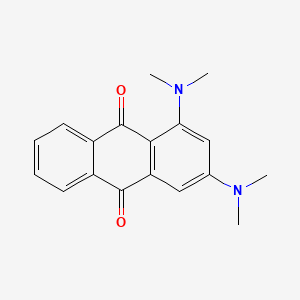
1,3-bis(dimethylamino)anthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis(dimethylamino)anthra-9,10-quinone, also known as DMAQA, is a synthetic organic compound that has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedicine. DMQA is a redox-active molecule that can undergo reversible oxidation and reduction reactions, which makes it a versatile tool for studying electron transfer processes in biological and chemical systems.
作用机制
The mechanism of action of DMQA is based on its ability to undergo reversible oxidation and reduction reactions. DMQA can accept or donate electrons, which makes it a redox-active molecule. In biological systems, DMQA can interact with various biomolecules such as proteins, DNA, and lipids, which can lead to changes in their structure and function. DMQA has been shown to induce oxidative stress in cells, which can lead to apoptosis or cell death.
Biochemical and Physiological Effects:
DMQA has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that DMQA can induce oxidative stress in cells, which can lead to apoptosis or cell death. DMQA has also been shown to inhibit the activity of various enzymes such as cytochrome P450 and xanthine oxidase. In vivo studies have shown that DMQA can have anti-inflammatory and analgesic effects, as well as potential anticancer activity.
实验室实验的优点和局限性
DMQA has several advantages as a redox-active molecule for lab experiments. It is a stable and easily synthesized compound that can be used in a wide range of applications. DMQA can also undergo reversible oxidation and reduction reactions, which makes it a versatile tool for studying electron transfer processes in biological and chemical systems. However, DMQA also has some limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for research on DMQA. One area of interest is the development of new synthetic methods for DMQA and related compounds. Another area of interest is the use of DMQA in the development of new materials for organic electronics and biomedicine. DMQA has also been studied for its potential as an anticancer agent, and further research is needed to explore its mechanism of action and potential therapeutic applications. Finally, DMQA can be used as a tool for studying electron transfer processes in biological and chemical systems, and further research is needed to explore its potential applications in these fields.
合成方法
DMQA can be synthesized through a multi-step process starting from commercially available starting materials. One of the most commonly used methods involves the reaction of 9,10-anthraquinone with two equivalents of dimethylamine in the presence of a catalyst such as boron trifluoride etherate. The resulting product can be purified through various methods, including column chromatography and recrystallization.
科学研究应用
DMQA has been extensively studied for its potential applications in various scientific fields, including materials science, organic electronics, and biomedicine. In materials science, DMQA has been used as a redox-active dopant for conducting polymers, which can be used for the development of organic electronic devices such as solar cells and sensors. In organic electronics, DMQA has been used as a building block for the synthesis of redox-active molecules that can be incorporated into electronic devices. In biomedicine, DMQA has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
1,3-bis(dimethylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-19(2)11-9-14-16(15(10-11)20(3)4)18(22)13-8-6-5-7-12(13)17(14)21/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONXJANEPXXXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C(=C1)N(C)C)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(1-piperidinylcarbonyl)phenyl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4919378.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4919388.png)
![5-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4919391.png)
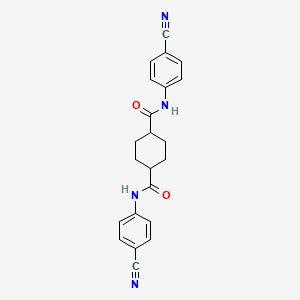
![N-cyclopropyl-4-methoxy-2-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4919401.png)
![N-(4-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4919407.png)
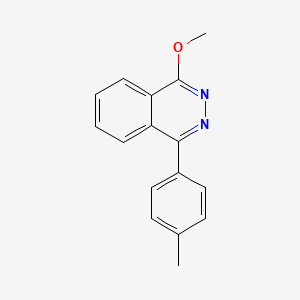
![2-tert-butyl-N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4919416.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4919421.png)
![diisopropyl {(3-aminophenyl)[(3-aminophenyl)amino]methyl}phosphonate](/img/structure/B4919426.png)
![5-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B4919429.png)
